molecular formula C5H8O4 B571477 2-Hydroxy-2-(oxetan-3-yl)acetic acid CAS No. 1554288-63-9

2-Hydroxy-2-(oxetan-3-yl)acetic acid

Cat. No.: B571477
CAS No.: 1554288-63-9
M. Wt: 132.115
InChI Key: HKZBOASSRSBTEY-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(oxetan-3-yl)acetic acid is an organic compound featuring a four-membered oxetane ring, which is known for its unique chemical properties and reactivity. The presence of the oxetane ring imparts significant strain to the molecule, making it an interesting subject for chemical research and applications. This compound is of particular interest in medicinal chemistry and synthetic organic chemistry due to its potential as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(oxetan-3-yl)acetic acid typically involves the formation of the oxetane ring followed by functionalization to introduce the hydroxy and acetic acid groups. One common method involves the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening followed by ring closure . Another approach is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition . These methods are chosen for their efficiency and ability to produce the compound in high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(oxetan-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxetane derivatives, alcohols, and other functionalized compounds that retain the oxetane ring structure .

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(oxetan-3-yl)acetic acid involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The oxetane ring’s strain and reactivity are key factors in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-(oxetan-3-yl)acetic acid is unique due to the presence of both the hydroxy and acetic acid functional groups, which provide additional reactivity and potential for further functionalization. This makes it a versatile building block in synthetic chemistry and a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

2-hydroxy-2-(oxetan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-4(5(7)8)3-1-9-2-3/h3-4,6H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZBOASSRSBTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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